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This document provides detailed application notes and protocols for the lentiviral delivery of
CRISPR-Cas9 components for genome editing. It is intended for researchers, scientists, and
drug development professionals familiar with molecular biology and cell culture techniques.

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a
powerful and versatile tool for precise genetic modification. Lentiviral vectors have emerged as
a highly efficient and widely used method for delivering the necessary CRISPR-Cas9
components—the Cas9 nuclease and a single guide RNA (sgRNA)—into a broad range of cell
types, including primary cells and hard-to-transfect lines.[1][2] The stable integration of the
lentiviral construct into the host genome allows for long-term expression of the Cas9 and
sgRNA, making it suitable for generating stable knockout cell lines and for various screening
applications.[2]

This document outlines the critical steps and considerations for successful lentiviral-mediated
CRISPR-Cas9 gene editing, from vector selection and virus production to transduction of target
cells and validation of editing efficiency.

Vector Systems for Lentiviral CRISPR-Cas9 Delivery
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Two primary lentiviral vector systems are commonly used for CRISPR-Cas9 delivery: the all-in-
one system and the two-vector system.

e All-in-One System: This system incorporates the expression cassettes for both the Cas9
nuclease and the sgRNA into a single lentiviral vector.[3][4] This approach simplifies the
experimental workflow, requiring only a single transduction step. However, the large size of
the Cas9 gene can result in a large proviral DNA, which may lead to lower viral titers.

o Two-Vector System: In this system, the Cas9 nuclease and the sgRNA are delivered on two
separate lentiviral vectors. This approach generally yields higher viral titers for the smaller
SgRNA-containing vector. It also allows for the creation of stable Cas9-expressing cell lines,
which can then be transduced with different sSgRNA libraries for large-scale genetic screens.
The two-vector system can also reduce experimental noise in screening applications by
ensuring more uniform Cas9 expression levels across the cell population.

Logical Relationship of Lentiviral Vector Systems
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Caption: Comparison of All-in-One and Two-Vector Lentiviral Systems.

Experimental Protocols
Protocol 1: High-Titer Lentivirus Production
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This protocol describes the production of high-titer lentivirus in HEK293T cells using a second-
generation packaging system.

Materials:

HEK?293T cells

 Lentiviral transfer plasmid (containing Cas9 and/or sgRNA)

o Packaging plasmid (e.g., psPAX2)

e Envelope plasmid (e.g., pMD2.G)

e High-glucose DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
o Transfection reagent (e.g., Polyethylenimine (PEI))

e 0.45 pm syringe filter

 Sterile conical tubes

Procedure:

o Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density
that will result in 70-80% confluency on the day of transfection.

o Plasmid DNA Preparation: In a sterile microfuge tube, prepare a DNA mixture containing the
lentiviral transfer plasmid, packaging plasmid, and envelope plasmid in a ratio of 4:3:1 (e.qg.,
10 pg transfer, 7.5 pg packaging, 2.5 ug envelope).

e Transfection:
o Dilute the DNA mixture in serum-free DMEM.

o Add the transfection reagent to the diluted DNA and incubate at room temperature for 15-
20 minutes to allow complex formation.

o Gently add the DNA-transfection reagent complex to the HEK293T cells.
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e |ncubation: Incubate the cells at 37°C in a CO2 incubator.

e Medium Change: After 16-24 hours, replace the transfection medium with fresh complete
growth medium.

e \irus Harvest:

o At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into
a sterile conical tube.

o Add fresh medium to the cells and collect the supernatant again at 72 hours post-
transfection. The harvests can be pooled.

 Virus Filtration and Storage:

o Centrifuge the collected supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet
any cellular debris.

o Filter the supernatant through a 0.45 um syringe filter.

o Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol describes the transduction of target cells with the produced lentivirus. The optimal
Multiplicity of Infection (MOI) should be determined for each cell type to achieve high
transduction efficiency with minimal cytotoxicity.

Materials:

Target cells

Lentiviral supernatant

Complete growth medium for target cells

Polybrene (optional, transduction enhancement reagent)

Selection agent (e.g., Puromycin, if the vector contains a resistance marker)
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Procedure:

o Cell Seeding: Seed the target cells in a multi-well plate at a density that allows for optimal
growth during the transduction period.

e Transduction:

o The next day, remove the culture medium and replace it with fresh medium containing the
desired amount of lentiviral supernatant.

o If using, add Polybrene to a final concentration of 4-8 ug/mL to enhance transduction
efficiency.

o Incubate the cells with the virus for 16-24 hours.

o Medium Change: After the incubation period, replace the virus-containing medium with fresh
complete growth medium.

o Selection (if applicable):

o If the lentiviral vector contains a selection marker, add the appropriate antibiotic (e.g.,
puromycin) to the medium 24-48 hours post-transduction to select for successfully
transduced cells.

o Maintain selection for several days until non-transduced control cells are eliminated.

Experimental Workflow for Lentiviral CRISPR-Cas9 Gene
Editing
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Caption: Workflow for lentiviral-mediated CRISPR-Cas9 gene editing.
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Data Presentation
Table 1: I iviral Ti T luction Effici

Transductio

Vector . Titer o

Cell Line MOl n Efficiency Reference
System (TU/mL)

(%)

All-in-one
lentiCRISPRv  HEK293T ~1x 1078 10 >90
2
Two-vector
(lentiGuide- HEK293T ~1x 1079 N/A N/A
Puro)
All-in-one
(EGFP HEK293T >10"9 10 ~90
reporter)
All-in-one
(EGFP HEK293T >10"9 50 >95
reporter)

Cas9-
sgRNA-onl expressin
J o Y P 9 ~ N/A N/A ~90
lentivirus hematopoieti

c stem cells

TU/mL: Transducing Units per milliliter. MOI: Multiplicity of Infection. N/A: Not Available.

Table 2: Gene Editing Efficiency
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Indel
Vector .
Target Gene Cell Line Assay Frequency Reference
System
(%)
All-in-one DNMT3B U20S T7E1 ~40
All-in-one PPIB U20S T7E1 ~50
Two-vector DNMT3B U20S T7E1 ~45
Two-vector PPIB U20S T7E1 ~55
ICLV-
Sanger
CRISPR/Cas GFP HEK293T ] 84
Sequencing
9
IDLV-
Sanger
CRISPR/Cas GFP HEK293T ) 80
9 Sequencing

ICLV: Integration-Competent Lentiviral Vector. IDLV: Integrase-Deficient Lentiviral Vector.

Validation of Gene Editing

Following transduction and selection, it is crucial to validate the efficiency of gene editing at the
target locus.

Protocol 3: T7 Endonuclease | (T7E1) Assay

The T7E1 assay is a common method for detecting insertions and deletions (indels) generated
by CRISPR-Cas9-mediated non-homologous end joining (NHEJ).

Materials:
e Genomic DNA from transduced and control cells
e PCR primers flanking the target site

» High-fidelity DNA polymerase
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T7 Endonuclease |

Agarose gel electrophoresis system

Procedure:

Genomic DNA Extraction: Extract genomic DNA from the population of transduced cells and
a control population.

PCR Amplification: Amplify the genomic region flanking the sgRNA target site using high-
fidelity PCR.

Heteroduplex Formation:

o Denature the PCR products by heating to 95°C.

o Slowly re-anneal the PCR products by gradually cooling to room temperature. This allows
for the formation of heteroduplexes between wild-type and mutated DNA strands.

T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease |, which
specifically cleaves at mismatched DNA sites.

Gel Electrophoresis: Analyze the digested products by agarose gel electrophoresis. The
presence of cleaved fragments indicates the presence of indels.

Quantification: The percentage of gene editing can be estimated by quantifying the band
intensities of the cleaved and uncleaved products.

DNA Repair Pathways Following CRISPR-Cas9 Cleavage
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Caption: DNA repair pathways activated by CRISPR-Cas9-induced DSBs.

Off-Target Analysis

A critical consideration in all CRISPR-Cas9 experiments is the potential for off-target effects,
where the Cas9 nuclease cleaves at unintended genomic sites. Several methods have been
developed to identify these off-target mutations.

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This
method involves the integration of short, double-stranded oligodeoxynucleotides (dsODNSs)
into DNA double-strand breaks (DSBs) in living cells. Subsequent sequencing of these
integrated tags allows for the genome-wide identification of both on-target and off-target
cleavage sites.

Integrase-Deficient Lentiviral Vectors (IDLVs): IDLVs can be used to tag DSBs in the
genome. These vectors are capable of infecting cells but cannot integrate their genetic
material into the host genome efficiently. However, they can be captured at sites of DSBs,
allowing for the identification of cleavage sites through sequencing. Studies have shown that
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IDLV-mediated delivery of CRISPR-Cas9 components results in significantly lower off-target
effects compared to integration-competent lentiviral vectors.

ble 3: Off- lusi :

In Vitrol/in Key

Method Principle Throughput . Reference
Vivo Advantage
Highly
dsODN sensitive and
capture at Genome- unbiased
GUIDE-seq o ) Both o
DSBsinliving  wide detection in a
cells cellular
context
Can be used
IDLV for both
IDLV-based , , Genome- _
integration at ] Both delivery and
methods ) wide )
DSB sites detection of
off-targets
In vitro Cas9 Unbiased,
_ digestion of does not
Digenome- ] Genome- ) )
genomic DNA ] In Vitro require
seq wide
followed by cellular
WGS processes
In vitro Cas9 )
] ] ] Selective
digestion with )
o Genome- ] enrichment of
SITE-Seq biotinylated ) In Vitro
wide cleavage
adapter .
o sites
ligation

WGS: Whole-Genome Sequencing.

Conclusion

Lentiviral delivery of CRISPR-Cas9 components is a robust and efficient method for genome
editing in a wide variety of cell types. Careful consideration of the vector system, optimization of
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virus production and transduction protocols, and thorough validation of on-target and off-target
editing are essential for successful and reliable results. The protocols and data presented in
this document provide a comprehensive guide for researchers to effectively utilize this powerful
technology in their studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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